molecular formula C12H12N2 B1466978 6-(2-Methylphenyl)-3-pyridinamine CAS No. 1226158-23-1

6-(2-Methylphenyl)-3-pyridinamine

Cat. No. B1466978
CAS RN: 1226158-23-1
M. Wt: 184.24 g/mol
InChI Key: YCRUWTYRPOJCHQ-UHFFFAOYSA-N
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Description

6-(2-Methylphenyl)-3-pyridinamine, also known as 2-Methyl-6-phenylpyridine, is an organic compound that has been studied for its various scientific applications. It is a heterocyclic amine with a pyridine ring and a phenyl ring connected by a methylene bridge. It is a colorless solid with a melting point of 63-64 °C and a boiling point of 183-184 °C. It is insoluble in water and highly soluble in ethanol, acetone, and benzene. It is an important intermediate in the synthesis of pharmaceuticals and agrochemicals, and has been found to have several biochemical and physiological effects.

Scientific Research Applications

Biomedical Research: Synthesis of Heterocyclic Compounds

“6-(o-Tolyl)pyridin-3-amine” serves as a precursor in the synthesis of various heterocyclic compounds, particularly pyrazolopyridines. These compounds have been extensively studied for their biomedical applications due to their structural similarity to purine bases, which are fundamental components of DNA and RNA . The ability to modify the substituents on the pyrazolopyridine framework allows for the creation of a diverse library of molecules with potential therapeutic effects.

Drug Development: FLT3 Inhibitors for Acute Myeloid Leukemia

In drug development, this compound is utilized to create derivatives that act as FLT3 inhibitors, which are promising for the treatment of acute myeloid leukemia (AML) . The design of these derivatives involves scaffold-hopping techniques to optimize the interaction with the FLT3 receptor, which is overexpressed in a significant percentage of AML patients.

Material Science: Ligands for Transition-Metal Catalysis

In material science, “6-(2-Methylphenyl)-3-pyridinamine” derivatives are used as ligands in transition-metal catalysis. These ligands can influence the reactivity and selectivity of metal catalysts, which are crucial for various industrial chemical processes .

Analytical Chemistry: pH Indicators

Derivatives of “6-(o-Tolyl)pyridin-3-amine” have been identified as potent pH indicators. Their fluorescence properties change with pH, making them useful for both intensity-based and ratiometric pH sensing in analytical chemistry applications .

Pharmacology: Antiproliferative Agents

In pharmacology, the compound’s derivatives are explored for their antiproliferative activity against various cancer cell lines. These studies aim to identify new therapeutic agents that can inhibit the growth of cancer cells and induce apoptosis .

Tropical Medicine: Antileishmanial and Antimalarial Agents

The structural framework of “6-(2-Methylphenyl)-3-pyridinamine” is also significant in tropical medicine. Derivatives of this compound exhibit potent antileishmanial and antimalarial activities, which are critical for the development of new treatments for these neglected tropical diseases .

properties

IUPAC Name

6-(2-methylphenyl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-4-2-3-5-11(9)12-7-6-10(13)8-14-12/h2-8H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRUWTYRPOJCHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(o-Tolyl)pyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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